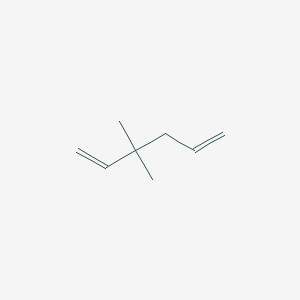

1,5-Hexadiene, 3,3-dimethyl-

Description

Contextualization of 1,5-Dienes within Contemporary Organic Synthesis

Non-conjugated dienes, where the double bonds are separated by two or more single bonds, exhibit reactivity characteristic of simple alkenes. However, the spatial relationship between the two double bonds in certain non-conjugated dienes, such as 1,5-dienes, allows for unique intramolecular reactions. These reactions are of significant interest in contemporary organic synthesis for the construction of complex cyclic and acyclic molecules. fiveable.menih.gov The ability of 1,5-dienes to participate in sigmatropic rearrangements and transition metal-catalyzed reactions makes them versatile substrates for creating intricate molecular architectures. fiveable.menih.gov

The synthesis of non-conjugated dienes, also known as skipped dienes, has been a notable challenge. However, recent advancements have led to highly stereoselective methods for their construction, further expanding their utility in synthetic chemistry. rsc.org

Evolution of Research Methodologies for Non-Conjugated Diene Systems

The study of non-conjugated dienes has evolved significantly with the development of new analytical and synthetic techniques. Early research focused on understanding their basic reactivity and physical properties. However, the advent of sophisticated spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has enabled a more detailed characterization of these molecules. nih.gov

Furthermore, the development of new catalytic systems, particularly those based on transition metals, has revolutionized the synthesis and functionalization of non-conjugated dienes. nih.govrsc.orgresearchgate.net These modern synthetic methods allow for greater control over stereochemistry and regioselectivity, opening up new avenues for the application of non-conjugated dienes in the synthesis of complex target molecules. nih.govmdpi.com

Physicochemical Properties of 1,5-Hexadiene (B165246), 3,3-dimethyl-

| Property | Value |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol nih.gov |

| IUPAC Name | 3,3-dimethylhexa-1,5-diene nih.gov |

| CAS Number | 24253-25-6 nih.gov |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| Enthalpy of Vaporization | 8.41 kcal/mol at 308 K nist.gov |

Spectroscopic Data of 1,5-Hexadiene, 3,3-dimethyl-

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, detailed peak assignments not provided in the search results. nih.gov |

| Mass Spectrometry (GC-MS) | Spectra available, indicating the fragmentation pattern of the molecule. nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. nih.gov |

Structure

3D Structure

Properties

CAS No. |

24253-25-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

3,3-dimethylhexa-1,5-diene |

InChI |

InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |

InChI Key |

OWRACTVEYJLPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Hexadiene, 3,3 Dimethyl

Precision Synthesis and Control of Stereochemistry

While 1,5-hexadiene (B165246), 3,3-dimethyl- is an achiral molecule due to the presence of two identical methyl groups on the C3 carbon, the principles of stereocontrolled synthesis are paramount in modern organic chemistry. The methodologies developed for enantioselective and diastereoselective synthesis of related chiral dienes provide a powerful toolkit that can be conceptually applied to the synthesis of complex precursors or analogues.

Enantioselective and Diastereoselective Catalyst Systems

The synthesis of chiral dienes often employs transition metal catalysts featuring chiral ligands. nih.govnih.gov These catalyst systems can create stereocenters with high fidelity. For instance, N-protonated oxazaborolidines have been utilized as strong, chiral Lewis acids to catalyze enantioselective Diels-Alder reactions, producing chiral bridged dienes. nih.govacs.org While the target molecule lacks a stereocenter, the catalysts developed for asymmetric diene synthesis are instructive. In a hypothetical scenario, a chiral precursor to 1,5-hexadiene, 3,3-dimethyl- could be synthesized using such a catalyst, with the chirality directing subsequent transformations before being removed in a later step.

Palladium-catalyzed reactions are also at the forefront of asymmetric diene synthesis. Chiral biphosphine ligands, such as Tol-BINAP, are used in conjunction with palladium catalysts to achieve enantioselective transformations of 1,3-dienes. acs.org Similarly, chiral bis(oxazoline) ligands have been shown to be effective in the enantioselective hydroamination/cyclization of styrenyl substrates. These catalytic systems demonstrate the potential for precise control over the three-dimensional arrangement of atoms during C-C and C-N bond formation in diene-containing molecules. acs.org

Diastereoselective synthesis aims to control the formation of one diastereomer over another. For example, the Diels-Alder reaction of gem-diborylalkenes with various dienes has been shown to proceed with high stereoselectivity, providing access to complex cyclic structures with multiple stereocenters. acs.orgnih.gov While not directly applicable to the acyclic target, these methods highlight the ability to control relative stereochemistry in molecules containing gem-disubstituted groups.

Asymmetric Induction in Diene Formation Pathways

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, under the influence of a chiral feature present in the substrate, reagent, or catalyst. In diene synthesis, this can be achieved through various strategies.

One approach involves using a chiral auxiliary attached to a precursor molecule. The auxiliary directs the stereochemical outcome of a key bond-forming step and is subsequently removed. Another powerful method is catalyst-controlled asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. nih.govacs.org For example, rhodium(I) complexes with chiral diene ligands can catalyze the enantioselective addition of aryl and vinyl groups to ketones. nih.govacs.org

Recent advances have demonstrated photoinduced, palladium-catalyzed enantioselective cyclization of conjugated 1,3-dienes with 2-bromoamides to generate chiral γ-lactams. acs.org This highlights how modern catalytic systems can control stereochemistry even in complex, multi-step cascade reactions involving dienes. acs.org While 1,5-hexadiene, 3,3-dimethyl- itself is achiral, the synthesis of its more complex, substituted analogues could leverage these principles of asymmetric induction to control the configuration of newly formed stereocenters.

Novel Precursor Strategies and Reaction Pathway Optimization

The efficient construction of the 1,5-hexadiene, 3,3-dimethyl- skeleton relies on modern synthetic methods that allow for the strategic formation of carbon-carbon bonds. Olefin metathesis, metal-mediated cross-coupling, and olefination reactions represent key pillars in this endeavor.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. utc.edu Cross-metathesis (CM), in particular, offers a convergent route to 1,5-hexadiene, 3,3-dimethyl-. A plausible synthetic route involves the cross-metathesis of 3,3-dimethyl-1-butene (B1661986) (neohexene) with an excess of a coupling partner like allyl bromide or allyl acetate, followed by subsequent chemical modification. The use of highly efficient and sterically tolerant ruthenium-based catalysts, commonly known as Grubbs catalysts, is essential for such transformations, especially when dealing with sterically hindered olefins. wikipedia.orgorganic-chemistry.org The second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are particularly effective. utc.eduorganic-chemistry.org The choice of catalyst can be crucial; for instance, in reactions forming trisubstituted olefins, catalysts with bulkier N-mesityl groups often provide better efficiency. organic-chemistry.org

| Catalyst | Generation | Key Features | Typical Application |

|---|---|---|---|

| Grubbs Catalyst® 1st Generation | First | Contains tricyclohexylphosphine (B42057) ligands. | Ring-closing metathesis (RCM), Cross-metathesis (CM). wikipedia.org |

| Grubbs Catalyst® 2nd Generation | Second | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). Higher activity and better functional group tolerance. utc.edu | Challenging CM, RCM, and enyne metathesis. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst® 2nd Generation | Second | Features a chelating isopropoxystyrene ether ligand for increased stability and recovery. beilstein-journals.org | Reactions requiring high stability and catalyst recyclability. |

Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C(sp²)–C(sp³) bonds, which is a key step in a potential synthesis of 1,5-hexadiene, 3,3-dimethyl-. The Suzuki-Miyaura and Stille couplings are prominent examples. wikipedia.orgorganic-chemistry.org

A hypothetical Suzuki coupling could involve the reaction of an allylboronic ester with a homoallyl halide, such as 5-bromo-3,3-dimethyl-1-pentene. This reaction requires a palladium(0) catalyst and a base. wikipedia.orglibretexts.org The choice of ligands for the palladium catalyst is critical for reaction efficiency. libretexts.org

The Stille coupling offers an alternative, reacting an organotin reagent with an organic halide. openochem.orgopenochem.org For example, allyltributylstannane (B1265786) could be coupled with 5-bromo-3,3-dimethyl-1-pentene using a palladium catalyst. organic-chemistry.org A major advantage of the Stille reaction is its high tolerance for a wide variety of functional groups. openochem.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compound (e.g., boronic acid, boronic ester). wikipedia.org | Organotin compound (organostannane). openochem.org |

| Coupling Partner | Organic halide or triflate. wikipedia.org | Organic halide or triflate. openochem.org |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). libretexts.orgyoutube.com | Palladium(0) complex (e.g., Pd(PPh₃)₄). organic-chemistry.org |

| Additives | Base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄) is required. youtube.com | Often performed without additives, but Cu(I) salts can have a synergistic effect. organic-chemistry.org |

| Byproducts | Inorganic boron salts, generally non-toxic and easily removed. nih.gov | Organotin halides, which are toxic and can be difficult to remove. organic-chemistry.org |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide a direct method for converting carbonyl compounds into alkenes. thieme-connect.de The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods in this class. libretexts.orgwikipedia.org

A potential Wittig approach to 1,5-hexadiene, 3,3-dimethyl- could involve the reaction of 3,3-dimethyl-4-pentenal with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed without isomerization. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than Wittig ylides and react with a broader range of aldehydes and ketones. nrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, although specific modifications, like the Still-Gennari protocol, can be used to obtain (Z)-alkenes with high selectivity. nrochemistry.comyoutube.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from a phosphonium salt). libretexts.org | Phosphonate carbanion (from a phosphonate ester). wikipedia.org |

| Stereoselectivity | Generally favors (Z)-alkenes with unstabilized ylides; can be mixture. | Generally favors (E)-alkenes with high selectivity. nrochemistry.com (Z)-selective variants exist. youtube.com |

| Reactivity | Reacts with aldehydes and ketones. libretexts.org | More nucleophilic; reacts with a wider range of carbonyls, including hindered ketones. nrochemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to separate). mnstate.edu | Dialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org |

Pyrolysis of Bicyclic Precursors for Diene Synthesis

The thermal decomposition, or pyrolysis, of bicyclic molecules presents a powerful, albeit specialized, method for the generation of dienes. This approach often leverages the principles of the retro-Diels-Alder reaction, a process where a cyclohexene-containing ring system fragments into a conjugated diene and a dienophile upon heating. wikipedia.org The thermodynamic driving force for this reaction is typically the formation of stable, gaseous products like ethene or other small alkenes. wikipedia.org

While a direct, documented pyrolysis of a bicyclic precursor to form 1,5-Hexadiene, 3,3-dimethyl- is not extensively reported, a plausible synthetic route can be postulated based on established pericyclic reaction mechanisms. A hypothetical precursor, such as 3,3-dimethyl-6-vinylbicyclo[2.2.1]hept-2-ene , could serve as a viable starting material.

Upon heating, this precursor is expected to undergo a retro-Diels-Alder reaction, cleaving the bicyclic ring system. This thermal decomposition would yield two fragments: cyclopentadiene (B3395910) and 3,3-dimethyl-1,5-hexadiene .

Reaction Scheme:

The pyrolysis is typically carried out in the gas phase at elevated temperatures. The precise conditions, such as temperature and pressure, would need to be optimized to maximize the yield of the desired diene and minimize side reactions.

| Parameter | Typical Range | Rationale |

| Temperature | 400-600 °C | To provide sufficient energy to overcome the activation barrier of the retro-Diels-Alder reaction. |

| Pressure | Low Pressure/Vacuum | Favors the formation of gaseous products and minimizes intermolecular side reactions. |

| Flow Rate (in a flow reactor) | Variable | Controls the residence time in the hot zone, influencing conversion and selectivity. |

This table presents hypothetical, yet scientifically reasonable, conditions for the proposed pyrolytic synthesis.

Principles of Green Chemistry in Diene Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net In the context of diene synthesis, this involves minimizing waste, using safer solvents, and developing more sustainable catalysts.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer several advantages, including reduced environmental impact, simplified purification procedures, and often, enhanced reaction rates due to higher reactant concentrations. rsc.orgresearchgate.net

The Diels-Alder reaction, a common method for synthesizing cyclic precursors to dienes, can often be performed under solvent-free conditions. researchgate.netrsc.orgresearchgate.net For instance, the reaction between a diene and a dienophile can be carried out by simply heating the neat reactants. rsc.org This approach is particularly effective for exothermic reactions where the heat generated can sustain the reaction. researchgate.net

Table of Solvent-Free Diels-Alder Reaction Examples:

| Diene | Dienophile | Conditions | Yield |

| Isoprene (B109036) | Maleic Anhydride (B1165640) | 80 °C, 1 h | >95% |

| 1,3-Butadiene | Methyl Acrylate | 150 °C, 2 h | 92% |

| Cyclopentadiene | Dimethyl Fumarate | Room Temp, 24 h | 90% |

This table provides representative examples of solvent-free Diels-Alder reactions, illustrating the general conditions and high yields achievable with this green methodology.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In diene synthesis, the development of sustainable catalysts focuses on heterogeneous and recyclable systems. vanderbilt.edu Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, reducing waste and cost. nih.gov

Recent research has focused on developing robust, solid-supported catalysts for various transformations in diene synthesis, such as metathesis and coupling reactions. vanderbilt.edu For example, ruthenium-based metathesis catalysts have been anchored onto polymeric supports, demonstrating high activity and the potential for recovery and reuse. vanderbilt.eduacgpubs.org The reusability of a catalyst is a critical factor in its sustainability.

Table of Heterogeneous Catalyst Performance in Diene Synthesis (Illustrative):

| Catalyst System | Reaction Type | Substrate | Yield (1st Run) | Yield (3rd Run) | Catalyst Leaching |

| Ru-alkylidene on polymer support | Metathesis | 1,7-octadiene | 95% | 92% | <1% |

| Pd on charcoal | Cross-coupling | Vinyl bromide & Allyl alcohol | 88% | 80% | ~2% |

| Zeolite H-ZSM-5 | Dehydration | Terpene alcohol | 98% | 95% | <0.5% |

This table illustrates the performance of various heterogeneous catalysts in reactions relevant to diene synthesis, highlighting key metrics for sustainability such as yield upon reuse and catalyst leaching.

Mechanistic Investigations and Reactivity Profiles of 1,5 Hexadiene, 3,3 Dimethyl

Pericyclic Transformations of 1,5-Hexadiene (B165246), 3,3-dimethyl-

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a high degree of stereospecificity and are governed by the principles of orbital symmetry. 1,5-Hexadiene, 3,3-dimethyl- is a prime candidate for studying various pericyclic transformations, including the Cope rearrangement, intramolecular Diels-Alder reactions, and ene reactions.

Cope Rearrangement Studies and Mechanistic Elucidation

The Cope rearrangement is a -sigmatropic rearrangement of a 1,5-diene. When heated, 1,5-Hexadiene, 3,3-dimethyl- undergoes a reversible isomerization to form 2-methyl-1,5-heptadiene. acs.org This reaction has been a subject of detailed mechanistic and kinetic studies.

The rearrangement is a classic example of a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. organic-chemistry.org The reaction is thermally allowed and typically requires elevated temperatures to overcome the activation energy barrier. chegg.com

A central question in the study of the Cope rearrangement has been the nature of the transition state: does the reaction proceed through a single, concerted step, or does it involve a stepwise pathway with a discrete biradical intermediate? For the Cope rearrangement of 1,5-hexadiene and its simple derivatives, including 3,3-dimethyl-1,5-hexadiene, the evidence overwhelmingly supports a concerted mechanism. organic-chemistry.orgacs.org

Experimental and computational studies have shown that the reaction proceeds through a chair-like transition state, which is energetically favored over a boat-like conformation. acs.org The stereospecificity of the Cope rearrangement, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a strong indicator of a concerted process. A stepwise mechanism involving a flexible biradical intermediate would be expected to lead to a loss of stereochemical information. While electronically perturbed systems may exhibit some diradical character in their transition states, for simple hydrocarbon systems like 1,5-Hexadiene, 3,3-dimethyl-, the concerted pathway is the accepted mechanism. acs.org

The presence of the gem-dimethyl group at the C3 position of 1,5-hexadiene has a notable impact on the kinetics and thermodynamics of the Cope rearrangement. The isomerization of 3,3-dimethylhexa-1,5-diene to 6-methylhepta-1,5-diene is a reversible process, and the equilibrium position is influenced by the relative stabilities of the two isomers. acs.org

The rate constants for the forward and reverse reactions, as well as the thermodynamic parameters, have been determined experimentally. acs.org

Table 1: Arrhenius Parameters for the Cope Rearrangement of 1,5-Hexadiene, 3,3-dimethyl-

| Reaction | Temperature Range (°C) | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Forward (3,3-dimethyl-1,5-hexadiene → 2-methyl-1,5-heptadiene) | 217 - 282 | 10¹⁰·⁹ | 42.5 |

| Reverse (2-methyl-1,5-heptadiene → 3,3-dimethyl-1,5-hexadiene) | 217 - 282 | 10¹⁰·⁷ | 44.5 |

Data sourced from a study on the Cope rearrangement of 3,3-dimethylhexa-1,5-diene. acs.org

Table 2: Thermodynamic Data for the Isomerization of 1,5-Hexadiene, 3,3-dimethyl-

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH°) | -2.0 kcal/mol |

| Entropy Change (ΔS°) | -1.5 cal/(mol·K) |

Data represents the change from 3,3-dimethyl-1,5-hexadiene to 2-methyl-1,5-heptadiene. acs.org

The negative enthalpy change indicates that the product, 2-methyl-1,5-heptadiene, is thermodynamically more stable than the reactant. This is consistent with the general principle that more substituted alkenes are more stable. The negative entropy change is attributed to the loss of rotational freedom in the formation of the more ordered transition state. acs.org The gem-dimethyl group can also influence the rate of rearrangement through the Thorpe-Ingold effect, where the compression of the bond angle between the methyl groups can favor the formation of the cyclic transition state.

Ene Reactions with Defined Dienophiles

The ene reaction is another pericyclic reaction that involves the reaction of a compound with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile.

As with the intramolecular Diels-Alder reaction, specific examples of ene reactions involving 1,5-Hexadiene, 3,3-dimethyl- are scarce in the reviewed scientific literature. For 1,5-Hexadiene, 3,3-dimethyl- to act as the ene component, it would react with a suitable enophile, such as maleic anhydride (B1165640) or a reactive carbonyl compound. The allylic hydrogens are located at the C4 and C6 positions.

The gem-dimethyl group at C3 would likely exert a steric influence on the approach of the enophile, potentially favoring reaction at the less hindered C6 position. Furthermore, the Thorpe-Ingold effect, stemming from the gem-dimethyl substitution, could influence the rate of the reaction by affecting the conformational equilibrium of the diene, potentially pre-organizing it for the ene reaction.

Transition Metal-Catalyzed Processes Involving 1,5-Hexadiene, 3,3-dimethyl-

Transition metal catalysis offers a diverse array of transformations for unsaturated hydrocarbons like 1,5-Hexadiene, 3,3-dimethyl-. These reactions often proceed through mechanisms distinct from pericyclic pathways and can lead to a variety of valuable products.

Despite the broad utility of transition metal catalysis, specific documented examples of its application to 1,5-Hexadiene, 3,3-dimethyl- are not prevalent in the surveyed literature. However, based on the reactivity of similar 1,5-dienes, several potential transition metal-catalyzed processes can be considered. These include, but are not limited to, metathesis, hydroformylation, and various coupling reactions.

The gem-dimethyl group at the C3 position would be expected to play a significant role in these potential reactions. For instance, in reactions involving coordination of the double bonds to a metal center, the steric bulk of the dimethyl group could influence the regioselectivity and stereoselectivity of subsequent transformations. In reactions like ring-closing metathesis, the substitution pattern would dictate the structure of the resulting cyclic product. The electronic properties of the double bonds are less likely to be significantly altered by the alkyl substitution, but steric hindrance remains a key factor in predicting the outcome of transition metal-catalyzed reactions involving this substrate.

Hydroacylation Reactions

Hydroacylation, the addition of an aldehyde's C-H bond across a C-C double or triple bond, is a highly atom-economical method for synthesizing ketones. beilstein-journals.orgrsc.org Transition metal catalysts, particularly those derived from first-row transition metals like cobalt, have shown promise in these reactions. rsc.orgacs.org

In the context of 1,3-dienes, cobalt-catalyzed hydroacylation can yield β,γ- and/or γ,δ-unsaturated ketones with high regioselectivity. acs.org The reaction's outcome is often dependent on the nature of the aldehyde used. For instance, aromatic aldehydes typically lead to 1,4-addition products, while aliphatic aldehydes favor 1,2-hydroacylation products. acs.org This selectivity is attributed to an oxidative cyclization mechanism involving a cobaltacycle intermediate. acs.org

While hydroacylation of 1,3-dienes has been explored, the intermolecular hydroacylation involving aliphatic aldehydes is less developed and can require an excess of the diene and elevated temperatures. nsf.gov The use of expensive rhodium catalysts is common for enantioselective intermolecular hydroacylations, often limited to strained alkenes or aldehydes with coordinating heteroatoms. nsf.gov However, recent advancements have enabled highly selective hydroacylation of a broad range of 1,3-dienes at room temperature using cobalt catalysts with specific ligands and activators. nsf.gov

An asymmetric intermolecular hydroacylation of 1,5-hexadiene with salicylaldehyde (B1680747) has been achieved using a rhodium-based catalytic system, yielding an enantiomerically enriched product. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Cobalt-based | 1,3-Dienes and non-chelating aldehydes | β,γ- and γ,δ-unsaturated ketones | Regioselectivity dependent on aldehyde type (aromatic vs. aliphatic) acs.org |

| Rhodium-based | 1,5-Hexadiene and salicylaldehyde | Enantiomerically enriched hydroacylated product | Asymmetric intermolecular reaction nih.gov |

| Cobalt with specific ligands/activators | Broad class of 1,3-dienes and aliphatic aldehydes | Highly selective hydroacylation products | Occurs at room temperature nsf.gov |

Carbonylation and Hydroformylation Pathways

Carbonylation and hydroformylation of dienes are crucial industrial processes for producing valuable chemicals like aldehydes and acids. sioc-journal.cn The hydroformylation of 1,5-hexadiene has been studied using rhodium complexes as catalysts in various solvents, including supercritical carbon dioxide. epa.gov The efficiency and selectivity of these reactions are influenced by factors such as the type of phosphane ligands and the reaction conditions. epa.gov

Research into the carbonylation of 1,3-dienes, particularly 1,3-butadiene, aims to synthesize high-value products like adipic acid and dimethyl adipate, which are precursors for nylon and plasticizers. sioc-journal.cn Achieving high chemo- and regioselectivity in these reactions remains a significant challenge. sioc-journal.cn

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. beilstein-journals.orgbeilstein-journals.org This approach is both environmentally friendly and economically attractive due to its high atom economy. beilstein-journals.org Transition-metal-catalyzed C-H activation has seen significant advancements, with a focus on developing catalysts with enhanced reactivity and selectivity. rsc.orgpkusz.edu.cn

In the context of dienes, an efficient method for the monofunctionalization of 1,5-hexadiene has been developed through hydrosilylation and dehydrogenative silylation. researchgate.net This process allows for the selective synthesis of silicon-containing alkenes. researchgate.net By carefully selecting platinum-based catalysts and optimizing reaction conditions, such as using a significant excess of the diene, the formation of the desired monosilylated product can be achieved with good selectivity. researchgate.net

Radical and Ionic Reaction Pathways

The reactivity of 1,5-Hexadiene, 3,3-dimethyl- also extends to radical and ionic reaction pathways, leading to a variety of transformations and the formation of cyclic and functionalized products.

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations are a powerful tool for constructing cyclic molecules. rsc.orgnih.gov In the case of 1,5-dienes, radical cation cyclization can occur. For instance, the radical cation of 1,5-hexadiene can cyclize to form cyclohexene (B86901) through a cyclohexane-1,4-diyl radical cation intermediate. acs.org These reactions are often initiated by methods such as photoinduced electron transfer (PET). acs.org The study of such cyclizations provides fundamental insights into the structure and reactivity of organic radical cations. acs.org

Cascade radical cyclizations, where a sequence of cyclization events occurs, can lead to the formation of complex polycyclic structures from simple acyclic precursors. elsevierpure.com These reactions often proceed through biradical intermediates. elsevierpure.com

Electrophilic Additions and Regioselectivity

The addition of electrophiles to the double bonds of 1,5-Hexadiene, 3,3-dimethyl- is a key reaction. When an unsymmetrical alkene reacts with a reagent like a hydrogen halide, the addition is regioselective, following Markovnikov's rule. msu.edu This rule states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. msu.edu

In the case of 3,3-dimethyl-1,5-hexadiene, the initial protonation of one of the double bonds would lead to a secondary carbocation. However, the formation of carbocations can sometimes be accompanied by structural rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, especially if it leads to a more stable carbocation. msu.edu For example, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) results in an unexpected rearranged product due to the formation of a more stable tertiary carbocation. msu.edu

Photoinduced Transformations and Reactive Intermediates

Photoinduced reactions provide a pathway to access reactive intermediates and unique transformations. nih.gov The photodecomposition of radical cations of alkanes in matrices has been studied using techniques like EPR spectroscopy. acs.org

Visible-light-mediated photoredox catalysis has emerged as a powerful method for radical bicyclization of 1,5-enynes, leading to complex molecular architectures. nih.gov These reactions proceed through a series of single electron transfer steps involving photocatalysts and co-catalysts, generating radical intermediates that undergo cascade cyclizations. nih.gov The versatility of this approach allows for the synthesis of diverse and highly functionalized polycyclic compounds under mild conditions. nih.gov

Theoretical and Computational Chemistry of 1,5 Hexadiene, 3,3 Dimethyl

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1,5-Hexadiene (B165246), 3,3-dimethyl-. These studies reveal the distribution of electrons and the nature of chemical bonds, which are crucial for predicting its chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. For conjugated systems like 1,5-hexadiene, the p orbitals of the sp2-hybridized carbons interact to form a set of π molecular orbitals. libretexts.org In the ground state of a typical 1,3,5-hexatriene, the bonding molecular orbitals (ψ1, ψ2, and ψ3) are filled, with ψ3 being the HOMO. The antibonding orbitals (ψ4, ψ5, and ψ6) are unoccupied, with ψ4 as the LUMO. chadsprep.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

The presence of the dimethyl group at the C3 position in 1,5-Hexadiene, 3,3-dimethyl- influences the energy levels of these frontier orbitals through inductive effects and hyperconjugation. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,5-Hexadiene | Data not available | Data not available | Data not available |

| 1,5-Hexadiene, 3,3-dimethyl- | Data not available | Data not available | Data not available |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and bonding interactions within a molecule. nih.gov For 1,5-Hexadiene, 3,3-dimethyl-, NBO analysis would reveal the delocalization of electron density from the filled bonding orbitals to the empty antibonding orbitals. This delocalization contributes to the stability of the molecule. The analysis would also quantify the charges on each atom, providing insight into the molecule's electrostatic potential and its interactions with other polar molecules. The geminal dimethyl group significantly influences the local charge distribution, impacting the reactivity of the adjacent double bonds.

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. nih.govresearchgate.net By exploring the PES, chemists can identify stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov For 1,5-Hexadiene, 3,3-dimethyl-, the PES would be particularly complex due to the rotational freedom around the C3-C4 single bond and the influence of the bulky dimethyl group.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms based on classical mechanics, MD can reveal the preferred conformations and the dynamics of their interconversion. nih.gov For 1,5-Hexadiene, 3,3-dimethyl-, MD simulations could track the rotational movements around the single bonds and the puckering of the carbon chain, providing a dynamic picture of its structural flexibility. These simulations can also provide information on structural changes within a molecule due to the presence of other molecules. nih.gov

The presence of the 3,3-dimethyl substitution in 1,5-hexadiene does not introduce a chiral center, so the molecule itself is achiral. chegg.com However, the steric bulk of the dimethyl group can influence the stereochemical outcome of reactions involving the diene. For example, in reactions where a new stereocenter is formed, the dimethyl group can direct the approach of a reagent to one face of the double bond over the other, leading to a preference for a particular diastereomer. Predicting these stereochemical preferences often involves computational modeling of the reaction transition states to determine the lowest energy pathway. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For 1,5-Hexadiene, 3,3-dimethyl-, a key reaction of interest is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common to 1,5-dienes. researchgate.netresearchgate.net Computational studies can model the chair-like or boat-like transition state of this rearrangement. The presence of the 3,3-dimethyl group would be expected to influence the stability of these transition states and thus the feasibility and rate of the rearrangement. The reaction network can be visualized, showing the pathways leading to the formation of products. nih.gov

| Molecule | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| 1,5-Hexadiene | B3LYP/6-31G | Data not available |

| 1,5-Hexadiene, 3,3-dimethyl- | B3LYP/6-31G | Data not available |

Computational Elucidation of Reaction Mechanisms

The thermal isomerization of 1,5-dienes, known as the Cope rearrangement, is a classic example of a nih.govnih.gov-sigmatropic shift. For 1,5-Hexadiene, 3,3-dimethyl-, this rearrangement involves its conversion to 6-methylhepta-1,5-diene. This reaction is reversible and has been a subject of interest for understanding the influence of substituents on the dynamics of pericyclic reactions.

A key study on the isomerization of 3,3-dimethylhexa-1,5-diene determined the Arrhenius parameters for both the forward and reverse reactions, providing quantitative data on the reaction's kinetics. rsc.org These parameters are crucial for understanding the temperature dependence of the reaction rate and the thermodynamic properties of the equilibrium.

Table 1: Experimental Arrhenius Parameters for the Cope Rearrangement of 1,5-Hexadiene, 3,3-dimethyl-

| Reaction | A factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) |

|---|---|---|---|

| Forward | 10¹⁰·⁷ | 36.4 | 217-282 |

| Reverse | 10¹⁰·⁶ | 38.8 | 217-282 |

Data sourced from the Transactions of the Faraday Society. rsc.org

The entropy of activation (ΔS‡) can be inferred from the pre-exponential factor (A). The negative entropy of activation often observed in Cope rearrangements is consistent with the formation of a highly ordered, cyclic transition state from a more flexible acyclic diene. rsc.org

Modern computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like CASSCF), have been applied to the parent 1,5-hexadiene and its derivatives to provide a more detailed picture of the potential energy surface. nih.govresearchgate.net These studies confirm that the chair-like transition state is energetically favored over the boat-like alternative. For substituted systems like 3,3-dimethyl-1,5-hexadiene, these computational approaches can precisely model the steric effects of the gem-dimethyl group on the transition state geometry and activation barrier. While specific high-level computational studies on the 3,3-dimethyl derivative are not as prevalent in the literature as for the parent compound, the established methodologies provide a robust framework for its analysis.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For 1,5-Hexadiene, 3,3-dimethyl-, the primary reaction of interest is the Cope rearrangement, which exhibits inherent stereospecificity.

The stereochemical outcome of the Cope rearrangement is highly predictable based on the chair-like transition state model. The reaction proceeds suprafacially on both π-systems, meaning that the new sigma bond forms on the same face of each allyl fragment. This concerted mechanism dictates that the stereochemistry of the starting material determines the stereochemistry of the product. For an achiral molecule like 1,5-Hexadiene, 3,3-dimethyl-, the focus is on the conformational preferences of the transition state.

For other potential reactions of 1,5-Hexadiene, 3,3-dimethyl-, such as cycloadditions, computational methods can be employed to predict both regioselectivity and stereoselectivity. Theoretical approaches like Frontier Molecular Orbital (FMO) theory and calculations of transition state energies are commonly used.

For instance, in a hypothetical [3+2] cycloaddition reaction, DFT calculations could be used to determine the activation energies for the formation of different regioisomeric and stereoisomeric products. The pathway with the lowest activation energy would correspond to the kinetically favored product. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can provide qualitative predictions of regioselectivity.

Table 2: Theoretical Approaches to Predicting Selectivity

| Selectivity Type | Computational Method | Information Gained |

|---|---|---|

| Regioselectivity | Transition State Energy Calculations (e.g., DFT, ab initio) | Relative activation barriers for the formation of different regioisomers. |

| Frontier Molecular Orbital (FMO) Theory | Prediction of favored regioisomer based on orbital coefficients of HOMO and LUMO. | |

| Stereoselectivity | Transition State Energy Calculations | Relative activation barriers for the formation of different stereoisomers (e.g., endo vs. exo). |

| Conformational Analysis of Transition States | Identification of the lowest energy transition state geometry (e.g., chair vs. boat in pericyclic reactions). |

While specific computational studies predicting the regioselectivity and stereoselectivity of reactions beyond the Cope rearrangement for 1,5-Hexadiene, 3,3-dimethyl- are not extensively documented, the principles derived from studies on similar olefinic systems are directly applicable. These computational tools provide a powerful predictive capacity for understanding the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 1,5 Hexadiene, 3,3 Dimethyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) in Mechanistic and Structural Research

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,5-Hexadiene (B165246), 3,3-dimethyl- and its derivatives. It provides profound insights into the connectivity of atoms and the spatial arrangement of the molecule.

Two-Dimensional NMR Techniques for Complex Coupling Patterns

In cases of complex splitting, where a proton is coupled to two or more non-equivalent protons with different coupling constants, the resulting multiplet can be a "doublet of doublets" or even more complex patterns. libretexts.orgyoutube.com A splitting tree diagram can be a useful tool to analyze and understand these complex patterns by breaking down the splitting step-by-step. libretexts.orgyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclei. ceitec.czlibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique that maps these spatial relationships, providing crucial information for determining the stereochemistry and conformation of molecules. ceitec.czlibretexts.orgresearchgate.net In a NOESY spectrum, cross-peaks are observed between protons that are in close proximity to each other, typically within 5 Å. ceitec.czlibretexts.org This is particularly useful for distinguishing between different stereoisomers or conformers. libretexts.orgresearchgate.net For 1,5-Hexadiene, 3,3-dimethyl-, NOESY can be used to confirm the spatial relationship between the methyl groups and the vinyl protons, providing insights into the preferred conformations of the molecule. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it very sensitive to small changes in internuclear distances. ceitec.cz

Solid-State NMR for Polymer Microstructure Analysis

When 1,5-Hexadiene, 3,3-dimethyl- is polymerized, the resulting polymer's properties are highly dependent on its microstructure, including tacticity and the nature of the monomer linkages. Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of these polymers in their solid form. solidstatenmr.org.uknsf.govpageplace.de Unlike solution NMR, ssNMR can provide information about the morphology of the polymer, distinguishing between crystalline and amorphous regions. solidstatenmr.org.uk Techniques like 13C Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the signal of the less abundant 13C nuclei and to average out anisotropic interactions that broaden the spectral lines in the solid state. solidstatenmr.org.uk

For polymers derived from 1,5-hexadiene, ssNMR can be used to identify the different types of carbon environments, such as those in the main chain and in any side chains or unreacted double bonds. mdpi.com The chemical shifts and line widths of the signals can provide information about the local conformation and mobility of the polymer chains. solidstatenmr.org.uk For example, in the terpolymerization of ethylene (B1197577), norbornene, and 1,5-hexadiene, 13C NMR was used to identify the incorporation of 1,5-hexadiene as 1-butenyl branches or as cyclopentane (B165970) structures within the polymer chain. mdpi.com

Mass Spectrometry (MS) in Reaction Monitoring and Identification of Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for monitoring the progress of chemical reactions and for identifying transient intermediates, which are often present in very low concentrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For 1,5-Hexadiene, 3,3-dimethyl-, with a molecular formula of C8H14, the calculated exact mass is 110.10955 Da. nih.govnist.gov HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. This high level of accuracy is crucial for confirming the identity of the starting material, products, and any intermediates in a reaction. nih.gov

Fragmentation Pathway Analysis and Isotopic Labeling Studies

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragment ions, known as the mass spectrum, is like a fingerprint for the molecule and can be used for its identification. Analysis of the fragmentation pathways can provide valuable structural information. mdpi.com For diene systems, characteristic fragmentation patterns often involve cleavage of the C-C bonds adjacent to the double bonds. For 1,5-Hexadiene, 3,3-dimethyl-, fragmentation would likely involve the loss of methyl or ethyl groups.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the path of atoms through a reaction. nih.govbohrium.com By replacing one or more atoms in the 1,5-Hexadiene, 3,3-dimethyl- molecule with a heavier isotope (e.g., replacing 1H with 2H or 12C with 13C), the mass of the molecule and its fragments will be shifted in the mass spectrum. This allows researchers to follow the labeled atoms and gain detailed insights into reaction mechanisms, such as rearrangements and the formation of new bonds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Research

In Situ Monitoring of Reaction Progress

The true power of vibrational spectroscopy in reaction research is realized through in-situ monitoring, where spectra are collected directly from the reaction mixture as the transformation occurs. This approach provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. mdpi.com

The kinetic data obtained from in-situ monitoring can be used to determine reaction rates, activation energies, and the influence of various parameters such as temperature and catalysts on the reaction outcome. For instance, in a study on the degradation of related carbonyl compounds, FTIR was used to monitor the reactions and determine the rate coefficients. copernicus.org This approach eliminates the need for quenching the reaction and taking aliquots for offline analysis, which can be time-consuming and may not accurately represent the state of the reaction.

Table 1: Key Vibrational Frequencies for Monitoring Reactions of 1,5-Hexadiene, 3,3-dimethyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C=C | Stretching | 1640-1650 | IR, Raman |

| =C-H | Stretching | 3070-3090 | IR, Raman |

| =C-H | Out-of-plane bending | 910-990 | IR |

| C-H (in CH₃) | Asymmetric/Symmetric Stretching | 2850-2960 | IR, Raman |

This table is illustrative and actual peak positions may vary based on the specific reaction conditions and molecular environment.

X-ray Diffraction and Electron Diffraction Studies for Structural Elucidation of Derivatives

While vibrational spectroscopy is invaluable for monitoring reactions, X-ray and electron diffraction techniques provide definitive information about the three-dimensional structure of molecules. These methods are crucial for characterizing the derivatives of 3,3-dimethyl-1,5-hexadiene, including stable intermediates, products, and coordination complexes.

Crystal Structure Determination of Crystalline Adducts or Intermediates

X-ray crystallography is the gold standard for determining the precise atomic arrangement in crystalline solids. For derivatives of 3,3-dimethyl-1,5-hexadiene that can be crystallized, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles. This level of detail is essential for understanding the stereochemistry and bonding in these molecules.

In the context of organometallic chemistry, 3,3-dimethyl-1,5-hexadiene can act as a ligand, coordinating to a metal center through its double bonds. The resulting organometallic complexes are often crystalline and can be studied by X-ray diffraction. For example, research on related 1,5-hexadiene systems has shown the formation of rhodium complexes where the diene is a ligand. weizmann.ac.il The crystal structure of such a complex would unambiguously define the coordination geometry of the metal and the conformation of the diene ligand.

The study of crystalline adducts or intermediates can also shed light on reaction mechanisms. If a stable intermediate in a reaction involving 3,3-dimethyl-1,5-hexadiene can be isolated and crystallized, its structure can provide direct evidence for a proposed reaction pathway. The structural parameters obtained from X-ray diffraction are critical for developing a deeper understanding of the catalytic processes involving organometallic complexes. gla.ac.uk

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 95.67 |

| Volume (ų) | 1367.8 |

| Z | 4 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Gas Electron Diffraction for Gas-Phase Conformations

For volatile derivatives of 3,3-dimethyl-1,5-hexadiene, gas electron diffraction (GED) is a powerful technique for determining their molecular structure in the gas phase. nih.gov This is particularly important as the conformation of a molecule can differ significantly between the gas, solution, and solid states due to the absence of intermolecular packing forces in the gas phase. nih.gov

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the interatomic distances within the molecule. By analyzing this pattern, it is possible to determine the equilibrium geometry of the molecule, including bond lengths, bond angles, and torsional angles that define its conformation.

The study of the gas-phase conformation of 3,3-dimethyl-1,5-hexadiene and its derivatives can provide valuable insights into their intrinsic structural preferences. For flexible molecules, GED can also provide information about the relative populations of different conformers at the temperature of the experiment. This information is complementary to theoretical calculations and can be used to benchmark computational models. nih.gov The understanding of the gas-phase structure is fundamental for interpreting reaction dynamics and spectroscopic data obtained in the gas phase.

Applications of 1,5 Hexadiene, 3,3 Dimethyl in Complex Organic Synthesis Research

Strategic Building Block in Natural Product Total Synthesis

The intricate and diverse architectures of natural products often necessitate the use of specialized building blocks to construct complex carbon skeletons. Non-proteinogenic amino acids and other unique structural motifs are frequently incorporated into these syntheses.

Synthesis of Terpenoids and Related Bioactive Molecules

Terpenoids are a vast class of natural products built from isoprene (B109036) units. mdpi.com Their biosynthesis involves the coupling of five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comnih.gov These precursors lead to the formation of larger acyclic isoprenoid diphosphates, which are then cyclized by terpene synthases to generate the remarkable diversity of terpenoid structures. rsc.orgscispace.com

While the general principles of terpenoid biosynthesis are well-established, detailed information regarding the specific use of 1,5-Hexadiene (B165246), 3,3-dimethyl- as a synthetic building block in the total synthesis of terpenoids or other related bioactive molecules is not extensively documented in the scientific literature. The structural characteristics of this diene, however, suggest its potential utility in constructing specific terpenoid frameworks through strategic bond-forming reactions.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. nih.gov These approaches often involve cascade reactions that efficiently build molecular complexity from relatively simple precursors, mimicking the action of enzymes like terpene cyclases. chemrxiv.orgresearchgate.net Such strategies have been successfully applied to the synthesis of complex natural products, including disesquiterpenoids. nih.gov

A key reaction in many biomimetic syntheses is the Diels-Alder reaction, a powerful tool for forming six-membered rings. chemrxiv.org While there are numerous examples of biomimetic syntheses employing various dienes and dienophiles, specific applications of 1,5-Hexadiene, 3,3-dimethyl- in this context are not prominently reported. The steric hindrance introduced by the gem-dimethyl group might influence its reactivity in such cycloaddition reactions, a factor that would require careful consideration in synthetic design.

Precursor for the Synthesis of Novel Heterocyclic and Carbocyclic Systems

The construction of ring systems is a cornerstone of organic synthesis. The unique arrangement of double bonds in 1,5-Hexadiene, 3,3-dimethyl- makes it a candidate for various cyclization strategies.

Cycloaddition Reactions for Ring Formation

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and [2+2] cycloadditions, are fundamental methods for constructing cyclic molecules. askthenerd.comlibretexts.org The Diels-Alder reaction, in particular, is highly valued for its stereospecificity and ability to create significant molecular complexity in a single step. libretexts.org Another important class of reactions for forming five-membered heterocyclic rings is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. slideshare.net

Despite the general utility of these reactions, specific examples detailing the participation of 1,5-Hexadiene, 3,3-dimethyl- in cycloaddition reactions to form novel heterocyclic or carbocyclic systems are not readily found in the surveyed literature. The electronic and steric properties of the gem-dimethyl group would likely play a significant role in the feasibility and outcome of such transformations.

Stereocontrolled Cyclization Reactions

Achieving stereocontrol in the formation of cyclic molecules is a major goal in modern organic synthesis. Various strategies, including the use of chiral catalysts and auxiliaries, are employed to direct the stereochemical outcome of cyclization reactions. The cyclopolymerization of dienes like 1,5-hexadiene can proceed with a degree of diastereoselectivity, leading to polymers with defined stereostructures. acs.org

However, research focusing on the stereocontrolled cyclization of isolated molecules of 1,5-Hexadiene, 3,3-dimethyl- to produce specific cyclic products is not widely reported. The development of such reactions would offer a pathway to stereochemically defined carbocycles and heterocycles.

Monomer in Advanced Polymerization Chemistry

The polymerization of non-conjugated dienes like 1,5-hexadiene often proceeds via a cyclopolymerization mechanism, where the propagation step involves an intramolecular cyclization followed by intermolecular addition. This process leads to polymers containing cyclic repeating units.

The polymerization of 1,5-hexadiene using various catalyst systems, including Ziegler-Natta and scandium-based catalysts, has been shown to produce polymers containing methylene-1,3-cyclopentane units. acs.orgfigshare.com Furthermore, copolymerization of 1,5-hexadiene with other monomers like styrene (B11656) and ethylene (B1197577) can lead to novel polymer materials with unique properties. acs.org The parent 1,5-hexadiene has also been utilized as a cross-linking agent in the synthesis of high molecular mass polymers. researchgate.net

While extensive research has been conducted on the polymerization of 1,5-hexadiene and its derivatives, specific studies detailing the polymerization behavior of 1,5-Hexadiene, 3,3-dimethyl- are not prevalent in the available literature. The presence of the gem-dimethyl group would be expected to influence the polymerization process, potentially affecting the rate of polymerization, the structure of the resulting polymer, and its material properties. Further investigation is required to fully understand the potential of this monomer in advanced polymerization chemistry.

Cyclopolymerization and Copolymerization Studies

The hallmark reaction of 1,5-hexadiene and its derivatives is cyclopolymerization, where the monomer undergoes an intramolecular cyclization-intermolecular polymerization sequence. This process is efficiently catalyzed by transition metal complexes, such as metallocenes, to produce polymers containing five-membered rings in the main chain, specifically poly(methylene-1,3-cyclopentane) (PMCP). capes.gov.br The gem-dimethyl groups in 3,3-dimethyl-1,5-hexadiene remain as substituents on the cyclopentane (B165970) ring.

Copolymerization studies, particularly with α-olefins like propylene (B89431), have been extensively investigated. acs.orgbohrium.com Using advanced single-site catalysts, such as pyridylamidohafnium complexes, researchers have successfully synthesized random copolymers of propylene and 1,5-hexadiene. bohrium.comresearchgate.net A key finding in these studies is the ability to control the mode of diene incorporation. Depending on the catalyst and reaction conditions, the diene can either cyclize to form a cyclopentane ring within the polymer backbone or undergo a single vinyl insertion, leaving a pendant, unreacted double bond. acs.org In many cases, using specific catalysts, the cyclization pathway is exclusive, yielding copolymers with cyclopentane units directly integrated into the main chain without any crosslinking or unsaturated side groups. bohrium.comresearchgate.net

The incorporation of these cyclic units disrupts the regularity of the polypropylene (B1209903) chain, which in turn modifies the material's properties. As the content of the cyclized diene increases, properties such as crystallinity and melting temperature tend to decrease, transforming the polymer from a rigid thermoplastic into a more flexible elastoplastomer or a soft elastomer. bohrium.com

| Catalyst System | Comonomer | Key Research Finding | Reference |

| Dimethyl pyridylamidohafnium / [Ph₃C][B(C₆F₅)₄] | Propylene | High activity; produces high molecular weight copolymers with exclusive cyclization of 1,5-hexadiene, no pendant vinyl groups. | bohrium.comresearchgate.net |

| Bis(phenoxyimine) titanium / MAO | Propylene | Produces vinyl-functionalized polypropylene copolymers through an insertion/isomerization mechanism. | acs.orgamazonaws.com |

| Dimethylsilyl(indenyl)ZrCl₂ / MAO | Propylene | Creates isotactic copolymers with both cyclic units and unsaturated pendant groups, allowing for post-polymerization functionalization. | acs.org |

Synthesis of Polymers with Defined Architectures (e.g., Syndiotactic, Optically Active)

The development of stereospecific metallocene catalysts has enabled precise control over the architecture of polyolefins, a principle that extends to the cyclopolymerization of 1,5-dienes. The resulting polymer, PMCP, can exist in four distinct stereochemical forms based on the relative orientation of the methylene (B1212753) bridges on the cyclopentane rings. The stereochemistry is dictated by the symmetry of the catalyst used. capes.gov.bracs.org

Syndiotactic Polymers: Catalysts with Cₛ-symmetry, such as Me₂C(Cp)(Flu)ZrMe₂ (where Cp = cyclopentadienyl, Flu = fluorenyl), are known to produce syndiotactic polymers. When used for the copolymerization of propylene and 1,5-hexadiene, these catalysts yield a syndiotactic polypropylene backbone containing randomly distributed cyclopentane units. acs.org The stereocontrol forces a regular, alternating placement of the monomer units, leading to a syndiotactic structure.

Optically Active Polymers: A significant breakthrough in polymer synthesis is the creation of optically active polymers from achiral monomers. This has been achieved with 1,5-hexadiene through enantioselective cyclopolymerization. acs.orgacs.org By using a chiral, C₂-symmetric catalyst precursor like (R,R)-(EBTHI)ZrBINOL, researchers have synthesized optically active PMCP. acs.org The catalyst's chiral environment selectively promotes the formation of one enantiomer of the cyclized unit over the other, imparting chirality to the entire polymer main chain. Polymerization of 1,5-hexadiene with the (R,R)-catalyst yields a polymer with a positive molar optical rotation, while the (S,S)-catalyst produces the enantiomeric polymer with a negative rotation. acs.org The steric bulk of the 3,3-dimethyl groups on the monomer would be a critical factor in the degree of enantioselectivity achieved with such systems.

| Catalyst Precursor | Catalyst Symmetry | Resulting Polymer Architecture | Reference |

| rac-(EBI)Zr(NMe₂)₂ | C₂ (Isospecific) | trans-Diisotactic rich PMCP | capes.gov.br |

| Me₂C(Cp)(Flu)ZrMe₂ | Cₛ (Syndiospecific) | Syndiotactic copolymers; trans-rich PMCP | acs.org |

| (R,R)-(EBTHI)ZrBINOL | C₂ (Chiral, Isospecific) | Optically Active, Isotactic PMCP ([α] > 0) | acs.org |

| (S,S)-(EBTHI)ZrBINOL | C₂ (Chiral, Isospecific) | Optically Active, Isotactic PMCP ([α] < 0) | acs.org |

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that proceeds via the cleavage and reformation of double bonds in cyclic olefins, driven by the release of ring strain. As an acyclic diene, 1,5-hexadiene, 3,3-dimethyl- does not undergo ROMP.

The relevant metathesis-based polymerization for acyclic dienes is Acyclic Diene Metathesis (ADMET) . wikipedia.org ADMET is a step-growth condensation polymerization driven by the removal of a small, volatile olefin, typically ethylene. wikipedia.org In the ADMET of 1,5-hexadiene or its 3,3-dimethyl derivative, the terminal double bonds of two monomer units react in the presence of a metathesis catalyst (e.g., Schrock or Grubbs catalysts) to form a new internal double bond and release one molecule of ethylene. This process repeats to build a long polymer chain. The ADMET of 1,5-hexadiene produces 1,4-polybutadiene. wikipedia.orgacs.org

Research has shown that the choice of catalyst is critical. Molybdenum-based Schrock catalysts effectively polymerize 1,5-hexadiene into linear polybutadiene. acs.org In contrast, some ruthenium-based Grubbs catalysts can favor an intramolecular ring-closing metathesis reaction, leading to the formation of cyclic byproducts instead of linear polymer chains. acs.org The presence of the 3,3-dimethyl group would influence the kinetics and potentially the pathway of the ADMET reaction due to steric effects around the reacting double bonds.

Ligand Design and Organometallic Chemistry Research

In addition to its role as a monomer, 3,3-dimethyl-1,5-hexadiene can function as a chelating ligand in organometallic chemistry, where its two double bonds coordinate to a single metal center.

Chelation Behavior with Transition Metals

Non-conjugated dienes like 1,5-hexadiene are known to coordinate to transition metals in a bidentate fashion, forming a stable chelate ring. This coordination is a fundamental step in many catalytic reactions, including cyclopolymerization. researchgate.net The diene typically binds to the metal in an η⁴-fashion, where both double bonds interact with the metal's d-orbitals.

For 3,3-dimethyl-1,5-hexadiene, the gem-dimethyl group at the C3 position imposes significant steric hindrance. This bulkiness would influence the geometry of the resulting metallacycloheptane intermediate. The steric repulsion between the methyl groups and other ligands on the metal center could affect the stability and conformation of the complex. This steric factor is a key variable that researchers can exploit to influence the stereochemical outcome of subsequent reactions, such as insertion or cyclization.

Development of Novel Catalytic Systems

The study of how 1,5-diene monomers interact with and are transformed by transition metal catalysts is central to the development of new catalytic systems. The polymerization of 1,5-hexadiene and its derivatives serves as a benchmark reaction to probe the activity, selectivity, and mechanism of newly designed catalysts. acs.org

For instance, the development of post-metallocene catalysts, such as pyridylamidohafnium complexes, has been advanced by studying their performance in the copolymerization of propylene with 1,5-hexadiene. bohrium.comresearchgate.net These studies revealed that such catalysts could achieve high activity and produce copolymers with unique microstructures, such as having exclusively cyclized units, which was not possible with traditional Ziegler-Natta catalysts. researchgate.net The use of 3,3-dimethyl-1,5-hexadiene as a monomer in these systems would provide further insight into the catalyst's tolerance for sterically demanding substrates and its ability to control regiochemistry and stereochemistry during the polymerization process.

Environmental Research Perspectives on 1,5 Hexadiene, 3,3 Dimethyl

Atmospheric Chemistry and Photochemical Degradation Pathways

The presence of two double bonds in 1,5-Hexadiene (B165246), 3,3-dimethyl- suggests that it is susceptible to attack by key atmospheric oxidants, namely ozone (O₃) and hydroxyl radicals (•OH). These reactions are expected to be the primary drivers of its atmospheric degradation.

Ozonolysis and Hydroxyl Radical Reactions in Atmospheric Models

Ozonolysis is a significant degradation pathway for unsaturated hydrocarbons in the troposphere. masterorganicchemistry.com The reaction of ozone with an alkene proceeds via a 1,3-dipolar cycloaddition to form a primary ozonide, which then decomposes to a carbonyl compound and a Criegee intermediate. masterorganicchemistry.com For a non-conjugated diene like 1,5-Hexadiene, 3,3-dimethyl-, ozonolysis can occur at either of the two double bonds.

Research on the ozonolysis of a structurally similar compound, 2,5-dimethyl-1,5-hexadiene, in methanol (B129727) showed that both mono- and diozonolysis occur simultaneously. This suggests that for 1,5-Hexadiene, 3,3-dimethyl-, the initial attack by ozone at one double bond does not significantly deactivate the second one. The expected primary products from the cleavage of one double bond would be formaldehyde (B43269) and 4,4-dimethyl-4-pentenal. Subsequent ozonolysis of the remaining double bond in 4,4-dimethyl-4-pentenal would yield another molecule of formaldehyde and 3,3-dimethylbutanedial.

Hydroxyl radicals are highly reactive species in the atmosphere and play a crucial role in the daytime degradation of volatile organic compounds (VOCs). nih.gov The reaction of •OH with alkenes typically proceeds via addition to the double bond, forming a radical adduct. This adduct then reacts further, often with molecular oxygen, to form peroxy radicals, which can participate in complex reaction chains leading to the formation of various oxygenated products. For 1,5-Hexadiene, 3,3-dimethyl-, the reaction with •OH is expected to be rapid, leading to the formation of a variety of oxygenated products, including alcohols, aldehydes, and ketones. The specific products and their branching ratios have not been experimentally determined for this compound.

Table 1: Predicted Primary Products of Ozonolysis of 1,5-Hexadiene, 3,3-dimethyl-

| Reactant | Oxidant | Predicted Primary Products |

| 1,5-Hexadiene, 3,3-dimethyl- | Ozone (O₃) | Formaldehyde, 4,4-dimethyl-4-pentenal |

| 4,4-dimethyl-4-pentenal | Ozone (O₃) | Formaldehyde, 3,3-dimethylbutanedial |

Note: This table is based on established ozonolysis mechanisms for alkenes and has not been experimentally verified for 1,5-Hexadiene, 3,3-dimethyl-.

Secondary Organic Aerosol Formation from Diene Oxidation

The atmospheric oxidation of dienes is a known pathway for the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.orgdss.go.th The low-volatility products of oxidation can partition from the gas phase to the particle phase, contributing to the formation and growth of aerosols.

While no specific studies on SOA formation from 1,5-Hexadiene, 3,3-dimethyl- have been published, research on other dienes indicates that the oxidation products, such as dicarbonyls and hydroxy carbonyls, can undergo further reactions in the aerosol phase. These reactions can include polymerization and the formation of higher molecular weight compounds, which enhances their contribution to SOA mass. Given the expected formation of dicarbonyls like 3,3-dimethylbutanedial from the ozonolysis of 1,5-Hexadiene, 3,3-dimethyl-, it is plausible that this compound could be a precursor to SOA. The efficiency of this process would depend on various factors, including the concentration of the diene, the levels of oxidants, and ambient conditions such as temperature and humidity.

Biodegradation and Environmental Fate Studies

The fate of 1,5-Hexadiene, 3,3-dimethyl- in soil and water environments would be influenced by its susceptibility to microbial degradation. While no specific studies on the biodegradation of this compound have been reported, the general principles of microbial metabolism of hydrocarbons can provide insights into its potential pathways.

Microbial Transformation Pathways

Microorganisms possess a wide array of enzymes capable of transforming hydrocarbons. For alkenes, one common initial step in aerobic biodegradation is the oxidation of a terminal double bond to form an epoxide or an alcohol. This initial attack is often catalyzed by monooxygenase or dioxygenase enzymes. In the case of 1,5-Hexadiene, 3,3-dimethyl-, a putative pathway could involve the epoxidation of one of the double bonds to form 3,3-dimethyl-1,2-epoxy-5-hexene. This epoxide could then be hydrolyzed to a diol, which can be further metabolized.

Another potential pathway is the oxidation of the terminal methyl group of the vinyl moiety, although this is generally less favorable than attack at the double bond. The presence of the quaternary carbon atom with two methyl groups might influence the accessibility of the double bonds to microbial enzymes.

Enzyme-Mediated Degradation Mechanisms

The specific enzymes that could potentially degrade 1,5-Hexadiene, 3,3-dimethyl- have not been identified. However, based on studies of other alkenes, enzymes such as cytochrome P450 monooxygenases and soluble methane (B114726) monooxygenases are known to catalyze the oxidation of C-C double bonds. These enzymes are widespread in various bacterial and fungal strains.

The degradation of the resulting oxygenated intermediates would likely proceed through central metabolic pathways. For example, following initial oxidation and chain cleavage, the resulting smaller organic acids and aldehydes would be expected to enter the citric acid cycle for complete mineralization to carbon dioxide and water. The biodegradability of 1,5-Hexadiene, 3,3-dimethyl- in different environmental compartments remains an area for future research.

Table 2: Hypothetical Initial Steps in the Microbial Transformation of 1,5-Hexadiene, 3,3-dimethyl-

| Putative Transformation | Enzyme Class | Potential Intermediate Product |

| Epoxidation of double bond | Monooxygenase | 3,3-dimethyl-1,2-epoxy-5-hexene |

| Hydroxylation of double bond | Monooxygenase | 1,5-Hexadien-3-ol, 3,3-dimethyl- |

Note: This table presents hypothetical pathways based on known microbial metabolism of alkenes and has not been experimentally confirmed for 1,5-Hexadiene, 3,3-dimethyl-.

Future Directions and Emerging Research Avenues for 1,5 Hexadiene, 3,3 Dimethyl

The unique structural characteristics of 1,5-hexadiene (B165246), 3,3-dimethyl-, particularly its non-conjugated diene system and quaternary carbon, position it as a compound of interest for advanced chemical research. Future investigations are poised to leverage cutting-edge technologies and methodologies to unlock new applications and a deeper understanding of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-hexadiene, 3,3-dimethyl-, and how can reaction conditions be optimized to minimize side products?

- Answer : The compound can be synthesized via catalytic silylation or thermal isomerization. For example, silylation of 1,5-hexadiene derivatives using pentamethyldisiloxane with platinum catalysts (e.g., Pt₂(dvds)₃) requires precise stoichiometric ratios (e.g., [Pt]:[HSi] = 10⁴:1) and solvent control (e.g., toluene) to suppress side reactions like oligomerization. Reaction optimization involves adjusting temperature (50–100°C), catalyst loading, and monitoring via GC or ¹H NMR to track selectivity .

Q. How is Raman spectroscopy utilized to differentiate structural isomers of dimethyl-substituted hexadienes?

- Answer : Raman spectroscopy provides distinct vibrational fingerprints for isomers like 3,3-dimethyl-1,5-hexadiene vs. 2,5-dimethyl-1,5-hexadiene. Key bands include C=C stretching (~1640 cm⁻¹) and CH₃ deformation modes (~1380 cm⁻¹). Depolarization ratios further distinguish symmetric vs. asymmetric configurations, critical for verifying synthetic outcomes .

Q. What are common characterization techniques for verifying the purity and structure of 1,5-hexadiene derivatives?

- Answer :

- GC-MS : Quantifies volatile byproducts and confirms molecular weight (e.g., m/z = 114.14 g/mol for C₈H₁₄) .

- ¹³C NMR : Resolves regiochemistry (e.g., δ 115–125 ppm for sp² carbons) and branching patterns .

- IR spectroscopy : Monitors functional groups (e.g., C=C absorption at ~1650 cm⁻¹) during in-situ polymerization .

Advanced Research Questions

Q. How does enantioselective cyclopolymerization of 1,5-hexadiene derivatives proceed, and what factors govern stereochemical control?

- Answer : Chiral zirconocene catalysts (e.g., (R,R)-EBTHI-Zr-BINOL) enable enantiomorphic site control during cyclopolymerization. The mechanism involves alternating 1,2-insertion and ring-closing steps, yielding isotactic poly(methylene-1,3-cyclopentane) with >90% enantioface selectivity. Microstructure analysis via ¹³C NMR at tetrad resolution and temperature-dependent optical rotations ([Φ]₄₀₅ +51.0°) confirm chiral conformations .

Q. What role do templating materials (e.g., high-silica mordenite) play in directing the polymerization of 1,5-hexadiene derivatives?